Mollicellin C

Description

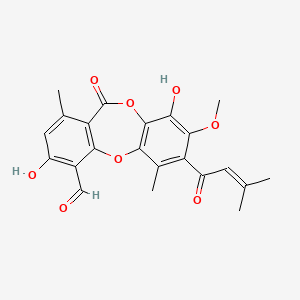

Mollicellin C is a bioactive depsidone compound belonging to the phenylpropanoid and polyketide class. Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 459.96 g/mol . Structurally, it features a tricyclic system (tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-15-al) with functional groups including hydroxyl (-OH), methoxy (-OCH₃), and an aldehyde (-CHO) moiety. The compound is characterized by its unique substitution pattern: a 3-methylbut-2-enoyl group at position 5 and methyl groups at positions 4 and 12 .

This compound is primarily isolated from fungal sources, such as Chaetomium species, and has demonstrated cytotoxic and antimicrobial activities in preclinical studies . Its InChIKey (RPSLZGPKLQLZGH-UHFFFAOYSA-N) and SMILES notation provide precise identifiers for structural comparisons .

Properties

CAS No. |

68436-82-8 |

|---|---|

Molecular Formula |

C22H20O8 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C22H20O8/c1-9(2)6-14(25)16-11(4)18-21(17(26)20(16)28-5)30-22(27)15-10(3)7-13(24)12(8-23)19(15)29-18/h6-8,24,26H,1-5H3 |

InChI Key |

RPSLZGPKLQLZGH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3O)OC)C(=O)C=C(C)C)C)C=O)O |

Appearance |

Solid powder |

Other CAS No. |

68439-44-1 68436-82-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollicellin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Mollicellin C belongs to the depsidone family, which shares a core structure of two aromatic rings linked by ester and ether bonds. Below is a comparative analysis with structurally and functionally related compounds:

Key Comparisons

Structural Diversity: this compound and other fungal depsidones (e.g., Mollicellins H, F) share a tricyclic core but differ in substituents. This compound’s aldehyde group distinguishes it from Mollicellin H (dimeric) and F (additional hydroxyl groups) . Non-depsidone analogues like Ganoderic acid R (triterpenoid) and Macarangin (flavonoid) exhibit entirely different scaffolds, highlighting functional convergence in bioactivity despite structural divergence .

Bioactivity Profiles: Cytotoxicity: this compound and F show potent activity against KB cells, but Mollicellin F additionally targets HepG2 liver cancer cells . In contrast, Ganoderic acid R lacks cytotoxicity but protects liver cells . Antimicrobial Action: Mollicellins C, H, and F inhibit Gram-positive bacteria (e.g., Bacillus cereus), while Macarangin’s antioxidant activity (IC₅₀ ~9.8 ppm) aligns with propolis’ role in combating oxidative stress .

Mechanistic Insights: Molecular docking studies () reveal that depsidones like Mollicellin Q bind to CB2 receptors via π-π stacking (Phe183) and hydrogen bonds (Thr114), suggesting a shared mechanism among depsidones for protein interaction . Flavonoids like Macarangin exert antioxidant effects via radical scavenging, a mechanism absent in depsidones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.